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Compound of Interest

Compound Name: 2-Hydroxyhexan-3-one

Cat. No.: B3053492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
alpha-hydroxy ketone, 2-Hydroxyhexan-3-one (CeH1202; Molecular Weight: 116.16 g/mol ).
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for its identification, characterization,
and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Hydroxyhexan-3-one by providing information about the chemical environment of its hydrogen
(*H) and carbon (33C) atoms.

'H NMR Spectral Data

The proton NMR spectrum of 2-Hydroxyhexan-3-one exhibits characteristic signals
corresponding to the different types of protons in the molecule. The following table summarizes
the expected chemical shifts (d) in parts per million (ppm), multiplicity, and coupling constants
(J) for a spectrum recorded in deuterated chloroform (CDCIs).
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
H1 (CHs-C(OH)) ~1.35 Doublet ~7.0
H2 (-CH(OH)-) ~4.25 Quartet ~7.0
Variable (broad )
OH ] Singlet
singlet)
H4 (-CH2-C=0) ~2.50 Triplet ~7.5
H5 (-CH2-CHs3) ~1.60 Sextet ~7.5
H6 (-CHs) ~0.95 Triplet ~7.5

13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
2-Hydroxyhexan-3-one. The table below lists the anticipated chemical shifts for each carbon

atom.

Carbon Assignment Chemical Shift (8, ppm)
C1 (CHs-C(OH)) ~20

C2 (-CH(OH)-) ~75

C3 (C=0) ~212

C4 (-CHz-C=0) ~35

C5 (-CH2-CHs) ~18

C6 (-CHs) ~14

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 2-Hydroxyhexan-3-one is characterized
by the following key absorption bands.
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Functional Group

Absorption Range (cm~1)

Intensity

O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad
C-H Stretch (Alkyl) 3000 - 2850 Strong
C=0 Stretch (Ketone) 1725 - 1705 Strong
C-0O Stretch (Alcohol) 1260 - 1000 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For 2-Hydroxyhexan-3-one, the electron ionization

(El) mass spectrum is expected to show the molecular ion peak [M]* and several characteristic

fragment ions.

m/z Relative Intensity (%) Fragment lon

116 Low [CeH1202]* (Molecular lon)
87 Moderate [M - CzHs]*

73 Moderate [M - C3HsO]*

57 High [C3HsO]* or [CaHo]*

45 Moderate [C2Hs0]*

43 High [C2H30]* or [CsH7]*

29 Moderate [C2Hs]

Note: The relative intensities are approximate and can vary depending on the experimental

conditions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 55, and

45.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

A solution of 2-Hydroxyhexan-3-one is prepared by dissolving approximately 10-20 mg of the
compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz) in an NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm). The *H and
13C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating
at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy

For a liquid sample like 2-Hydroxyhexan-3-one, the IR spectrum can be obtained using the
neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR
spectrometer, and the spectrum is recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the sample is introduced into the instrument, often via
a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is
bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxyhexan-3-one.
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Caption: Workflow for Spectroscopic Analysis of 2-Hydroxyhexan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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